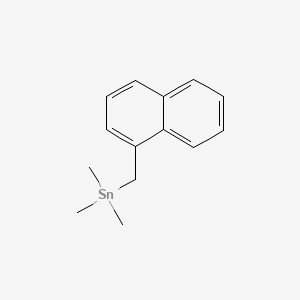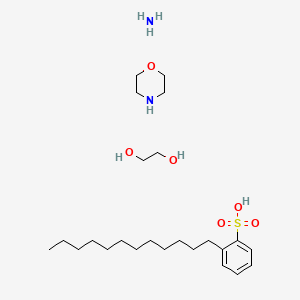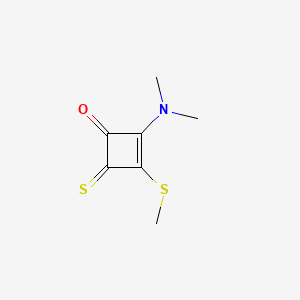
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is a chemical compound known for its unique structure and properties It consists of a cyclopentadienyl ring substituted with two phenyl groups at the 2 and 4 positions, and a benzene ring attached to the cyclopentadienyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cyclopentadienyl ring and a suitable dienophile, such as a phenyl-substituted alkene. The reaction conditions often include elevated temperatures and the use of a solvent like toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may participate in electron transfer reactions, radical formation, and other biochemical processes that influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienylbenzene: Lacks the phenyl substitutions at the 2 and 4 positions.
Tetraphenylcyclopentadienone: Contains four phenyl groups attached to the cyclopentadienone ring.
Pyridylphenylene cyclopentadienone: Contains pyridyl and phenylene groups, used in dendrimer synthesis.
Uniqueness
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
6311-25-7 |
|---|---|
Molekularformel |
C23H18 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-17,22H |
InChI-Schlüssel |
CUFFHBHPQZGOBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)







![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)




![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
